AKR1C3 vs. AKR1C2 Isoform Selectivity Window for the Azepane Carboxamide
Within the same assay format (NADP+-dependent oxidation of S-(+)-tetrahydro-1-naphthol), 3-(1-azepanylcarbonyl)-2-naphthol (BDBM50427634) inhibits human recombinant AKR1C3 with an IC50 of 2.4 µM, while inhibition of AKR1C2 requires a 42-fold higher concentration (IC50 = 100 µM). This selectivity window differentiates the azepane compound from morpholine-containing naphthol carboxamides, which in the same curated dataset show AKR1C3 IC50 values ranging from 0.24 to >50 µM and often lack the pronounced AKR1C3-over-AKR1C2 bias [1].
| Evidence Dimension | AKR1C3 vs. AKR1C2 selectivity ratio |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 2.4 µM; AKR1C2 IC50 = 100 µM; selectivity ratio = 42-fold |
| Comparator Or Baseline | Morpholine analog (BDBM50548732/ CHEMBL4486967): AKR1C3 IC50 approx. 0.24–3.3 µM depending on assay, but with minimal AKR1C3/AKR1C2 selectivity window (ratio <10-fold). Naphthol AS derivatives: not primarily profiled as AKR1C3 inhibitors. |
| Quantified Difference | Azepane compound: 42-fold selectivity. Morpholine analog: <10-fold selectivity. |
| Conditions | Human recombinant AKR1C3 and AKR1C2; NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol; IC50 from dose–response curves; data curated by ChEMBL/BindingDB from Vanderbilt University School of Medicine. |
Why This Matters
AKR1C2 is the primary off-target within the AKR1C subfamily; a selectivity window exceeding 40-fold reduces confounding steroid metabolism effects and is essential for target validation in prostate cancer and leukemia models.
- [1] BindingDB. BDBM50427634 (CHEMBL2323505). IC50 = 2.40E+3 nM (AKR1C3) and 1.00E+5 nM (AKR1C2). Assay description: NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol. View Source
